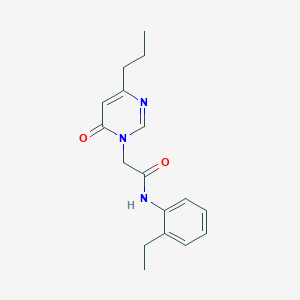

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 4-propyl-substituted pyrimidinone core linked to a 2-ethylphenyl group via an acetamide bridge. These analogs share a pyrimidinone scaffold but differ in substituents, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-7-14-10-17(22)20(12-18-14)11-16(21)19-15-9-6-5-8-13(15)4-2/h5-6,8-10,12H,3-4,7,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWHMRXVJABKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic processes, potentially impacting pathways such as those involved in inflammation and cancer progression.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Activity :

- A study examined the compound's effectiveness against various bacterial strains, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting potential as a novel antimicrobial agent.

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase, confirming apoptotic activity.

-

Antioxidant Mechanisms :

- Research involving DPPH radical scavenging assays showed that this compound possesses significant radical scavenging ability, comparable to known antioxidants such as ascorbic acid.

Scientific Research Applications

The biological activities of N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can be summarized in the following table:

Scientific Research Applications

-

Antimicrobial Activity :

- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a stronger efficacy compared to some standard antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies have shown that this compound induces apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, confirming its apoptotic activity. This suggests potential applications in cancer therapeutics.

-

Antioxidant Mechanisms :

- Research involving DPPH radical scavenging assays indicated that this compound possesses significant radical scavenging ability, comparable to known antioxidants such as ascorbic acid. This property is particularly relevant for mitigating oxidative stress associated with various diseases, including neurodegenerative disorders.

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. This could impact pathways related to inflammation and cancer progression.

Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound highlighted its effectiveness against pathogenic bacteria. The results indicated that the compound's MIC values were lower than those of traditional antibiotics, suggesting its potential for development into a new class of antimicrobial agents.

Cytotoxicity in Cancer Research

In another study focused on cancer research, the compound was tested on various human cancer cell lines. The results showed that it effectively induced apoptosis, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways. These findings support further exploration of this compound as a candidate for cancer treatment.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure features a 4-propyl group on the pyrimidinone ring and a 2-ethylphenyl acetamide substituent. Key analogs for comparison include:

Substituent Impact :

- 4-propyl vs.

- 2-ethylphenyl vs. halogenated/aryl groups: The ethyl group introduces steric bulk without electron-withdrawing effects, contrasting with 5.6’s dichlorophenyl (electron-deficient) or 5.15’s phenoxyphenyl (electron-rich) groups. This could modulate binding interactions in biological targets .

Yield and Purity :

- Yields for analogs range from 60–80%, influenced by steric and electronic effects of substituents .

Physicochemical Properties

Key Observations :

- The 4-propyl group may lower the melting point compared to 5.6’s dichlorophenyl analog due to reduced crystal packing efficiency.

- NMR data suggest similar electronic environments for the pyrimidinone core across analogs, with minor shifts attributable to substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.